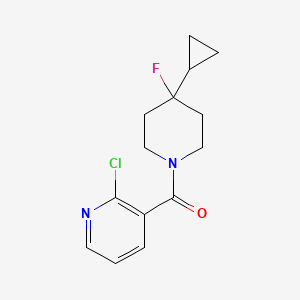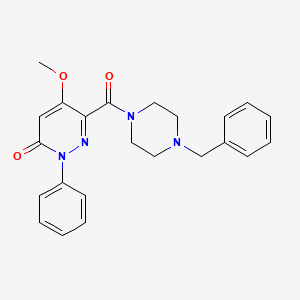
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a combination of benzylpiperazine, methoxy, and phenyl groups, makes it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Carbonylation: The benzylpiperazine intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the carbonyl group, forming 4-benzylpiperazine-1-carbonyl chloride.
Cyclization: The final step involves the reaction of 4-benzylpiperazine-1-carbonyl chloride with 5-methoxy-2-phenylhydrazine under acidic conditions to form the desired dihydropyridazinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Drug Discovery and Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the field of oncology and neurology.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
- 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Uniqueness
Compared to similar compounds, 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its methoxy and phenyl groups provide distinct electronic and steric properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-16-21(28)27(19-10-6-3-7-11-19)24-22(20)23(29)26-14-12-25(13-15-26)17-18-8-4-2-5-9-18/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJMVQNJCFAGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)
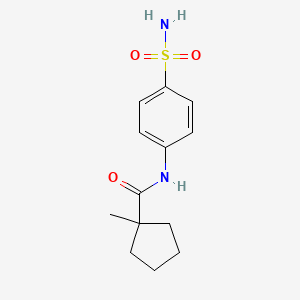
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(pyridin-2-yl)pyrimidin-4-ol](/img/structure/B2515153.png)
![6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2515154.png)

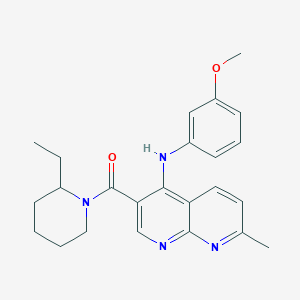

![ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2515159.png)
![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)
![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)

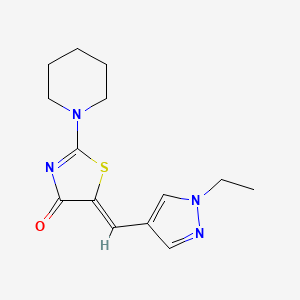
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B2515169.png)
